![molecular formula C22H28O6 B3005868 3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid CAS No. 40737-92-6](/img/structure/B3005868.png)

3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid

Descripción general

Descripción

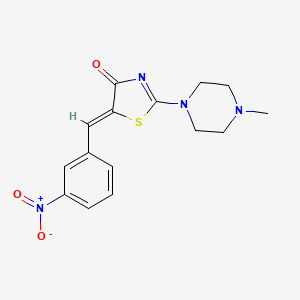

The compound “3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid” is a complex organic molecule. It has a molecular formula of C22H28O6 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a pyrano[2,3-h]chromen ring system, a hexanoic acid group, and several methyl and hydroxyl groups . The exact 3D conformation of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.5 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass is 388.18858861 g/mol and its monoisotopic mass is also 388.18858861 g/mol . It has a complexity of 641 .Aplicaciones Científicas De Investigación

Metabolomics Research

Isocalolongic acid is used in metabolomics research . Metabolomics is a field that aims to measure the collection of small-molecule metabolites in biological samples. This compound can be used as a reference standard or a target molecule in metabolomics studies .

Phytochemical Research

Isocalolongic acid is a natural plant metabolite and finds application in phytochemical research . Phytochemicals are chemical compounds produced by plants, and this compound can be used to study the chemical processes and pathways of plants .

Biochemical Research

This compound is also used in biochemical research . Biochemical research involves the study of the chemical substances and processes that occur in living organisms. Isocalolongic acid can be used to study its interactions with various biochemical processes .

Compound Screening Libraries

Isocalolongic acid is used in compound screening libraries . These libraries are collections of stored chemicals that are used in the high-throughput screening of drug targets .

Antifungal Activity

Isocalolongic acid is known for its potent antifungal activity . It has been reported to exert strong inhibitory effects against the growth of the human pathogenic fungus Aspergillus fumigatus .

Antimicrobial Activity

In addition to its antifungal properties, Isocalolongic acid also exhibits antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .

Mecanismo De Acción

Target of Action

Isocalolongic acid is a natural plant metabolite belonging to the class of pyranochromanone acids . It is commonly found in plants of Calophyllum species It is known for its potent antifungal and antimicrobial activity .

Mode of Action

Given its antifungal and antimicrobial properties, it can be inferred that it interacts with certain targets in fungi and microbes to inhibit their growth or proliferation .

Biochemical Pathways

Considering its antimicrobial and antifungal properties, it likely interferes with essential biochemical pathways in microbes and fungi, leading to their growth inhibition .

Result of Action

The molecular and cellular effects of Isocalolongic acid’s action are likely related to its antimicrobial and antifungal properties. By interacting with its targets in microbes and fungi, it inhibits their growth or proliferation, thereby exerting its antimicrobial and antifungal effects .

Propiedades

IUPAC Name |

3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-19(26)17-18(25)11(2)12(3)27-20(17)14-8-9-22(4,5)28-21(14)16/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12+,13?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFUJXIOAUPXPT-LAGVYOHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)C(C(O3)C)C)C=CC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)[C@H]([C@H](O3)C)C)C=CC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346077 | |

| Record name | (2R,3S)-3,4-Dihydro-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-β-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of isocalolongic acid?

A1: Isocalolongic acid has been primarily isolated from the stem bark and pericarps of various Calophyllum species, including Calophyllum caledonicum [], Calophyllum teysmannii [], Calophyllum polyanthum [], and Calophyllum havilandii []. It has also been identified in the stem bark of Mesua calophylloides [] and even detected in rosemary infusions [].

Q2: What biological activities have been reported for isocalolongic acid?

A2: Research suggests that isocalolongic acid exhibits notable antifungal activity. It demonstrated strong inhibitory effects against the human pathogenic fungus Aspergillus fumigatus []. Additionally, studies indicate potential cytotoxic activity, with promising results against the HeLa cancer cell line [] and moderate cytotoxicity against MDA-MB-231 and MG-63 cell lines [].

Q3: How does isocalolongic acid exert its antifungal effects?

A3: Studies using pea seed mitochondria indicate that isocalolongic acid, along with its structural relative calolongic acid, can significantly reduce respiration []. This suggests that these compounds may target the mitochondrial respiratory chain, disrupting essential metabolic processes in fungi.

Q4: What is known about the structure-activity relationship (SAR) of isocalolongic acid and related compounds?

A4: While detailed SAR studies are limited, the presence of the chromanone core structure, along with the specific substitutions on the ring system, seems crucial for the observed biological activities. For instance, the chloroform extract of Calophyllum havilandii, rich in chromanone acids including isocalolongic acid, exhibited promising antibacterial activity []. This highlights the importance of the overall chemical structure for biological activity.

Q5: Are there any analytical methods available for detecting and quantifying isocalolongic acid?

A5: Researchers typically employ a combination of techniques for the isolation, identification, and characterization of isocalolongic acid. These include solvent extraction, chromatographic separation methods (e.g., column chromatography), and spectroscopic analyses. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are routinely used to elucidate the structure and confirm the identity of isocalolongic acid [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)